4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one
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Overview
Description
4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one is a compound of interest in various fields of chemistry and biology due to its unique structural properties and reactivity. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the dimethylamino group and the methylene bridge further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of dimethylamine with a suitable oxazole precursor under controlled conditions. One common method involves the reaction of 2-methyl-4-oxazolone with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in having a dimethylamino group but differs in the core structure.
4-Dimethylaminopyridine: Shares the dimethylamino group but has a pyridine ring instead of an oxazole ring.
4-Dimethylaminophenol: Contains both phenol and amine functional groups, differing significantly in structure.
Uniqueness
4-((Dimethylamino)methylene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with the dimethylamino and methylene groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-9(2)3)7(10)11-5/h4H,1-3H3/b6-4- |
InChI Key |
OISBVIVYHWYGLY-XQRVVYSFSA-N |
Isomeric SMILES |
CC1=N/C(=C\N(C)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CN(C)C)C(=O)O1 |
Origin of Product |
United States |
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